Argatroban Ethyl Ester
Description
Argatroban (B194362) Ethyl Ester as a Synthetic Intermediate and Chemical Analog
Within this context, argatroban ethyl ester emerges as a key player in the chemical synthesis of argatroban.
The synthesis of argatroban has been approached through various synthetic routes since its initial development. newdrugapprovals.orgmedkoo.com A common strategy involves the coupling of two key fragments: a derivative of (2R,4R)-4-methyl-2-piperidinecarboxylic acid and a protected L-arginine moiety. researchgate.netnih.gov
One documented synthetic pathway involves the condensation of (±)-trans-benzyl 4-methylpipecolic acid ester with Nα-Boc-Nω-nitro-l-arginine, leading to the formation of two diastereomers which are then separated. researchgate.netnih.gov Another approach describes the preparation of ethyl trans-(±)-4-methylpiperidine-2-carboxylate as a key intermediate. google.com A key intermediate in some syntheses is ethyl (2R,4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate hydrochloride. google.com
In these multi-step syntheses, the carboxylic acid group of the piperidine (B6355638) derivative is often protected as an ester, such as an ethyl or benzyl (B1604629) ester, to prevent unwanted side reactions during the amide bond formation. This is where this compound and its precursors come into play. For instance, a Chinese patent describes a synthesis method where a compound is dissolved in ethanol (B145695) and sodium hydroxide (B78521) solution, followed by neutralization and extraction to yield a key intermediate. google.com The final step in these syntheses typically involves the hydrolysis of the ester group to yield the free carboxylic acid of argatroban.
The primary chemical distinction between this compound and argatroban lies in the terminal carboxylic acid group. In this compound, this functional group is masked as an ethyl ester. This seemingly minor difference has significant chemical consequences.
Solubility and Polarity: The presence of the ethyl ester group generally makes this compound less polar and more soluble in organic solvents compared to the more polar argatroban with its free carboxylic acid. This difference in solubility is often exploited during the synthesis and purification processes, allowing for separation from more polar impurities.
Reactivity: The carboxylic acid of argatroban is acidic and can participate in acid-base reactions. The ethyl ester in the intermediate is less reactive under many conditions, which is precisely why it is used as a protecting group. The ester can be selectively cleaved, typically through hydrolysis under basic or acidic conditions, to reveal the final carboxylic acid at the desired stage of the synthesis.
In the context of chemical research, this compound is almost exclusively studied as a precursor to argatroban. Its biological activity is not the primary focus, as the free carboxylic acid is understood to be crucial for the potent and selective inhibition of thrombin.
Structure
3D Structure
Properties
CAS No. |
2739760-40-6 |
|---|---|
Molecular Formula |
C25H40N6O5S |
Molecular Weight |
536.7 g/mol |
IUPAC Name |
ethyl (2R,4R)-1-[(2S)-5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylate |
InChI |
InChI=1S/C25H40N6O5S/c1-4-36-24(33)20-14-16(2)10-12-31(20)23(32)19(8-6-11-28-25(26)27)30-37(34,35)21-9-5-7-18-13-17(3)15-29-22(18)21/h5,7,9,16-17,19-20,29-30H,4,6,8,10-15H2,1-3H3,(H4,26,27,28)/t16-,17?,19+,20-/m1/s1 |
InChI Key |
OQUZJZRZDUBLPU-QVWUYWAGSA-N |
Isomeric SMILES |
CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |
Canonical SMILES |
CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N)NS(=O)(=O)C2=CC=CC3=C2NCC(C3)C)C |
Origin of Product |
United States |
Molecular Characterization and Structural Elucidation of Argatroban Ethyl Ester
Spectroscopic Analysis for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks. For Argatroban (B194362) Ethyl Ester, both ¹H and ¹³C NMR would be employed to gain a complete picture of its complex structure.
¹H NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. In the case of Argatroban Ethyl Ester, the spectrum would be expected to show distinct signals for the aromatic protons of the quinoline (B57606) ring system, the various aliphatic protons of the piperidine (B6355638) and arginine moieties, and the characteristic signals of the ethyl ester group—a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons.
¹³C NMR complements the proton data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments (e.g., aromatic, aliphatic, carbonyl).
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups, as specific experimental data for this compound is not publicly available.)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Ethyl Ester -CH3 | ~1.2 | Triplet |
| Ethyl Ester -CH2- | ~4.1 | Quartet |
| Piperidine ring protons | 1.0 - 3.5 | Multiplets |
| Arginine side chain protons | 1.5 - 3.2 | Multiplets |
| Tetrahydroquinoline ring protons | 2.0 - 3.0 | Multiplets |
| Aromatic protons | 7.0 - 8.0 | Multiplets |
| Amide and Guanidinium (B1211019) protons | Broad signals |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups, as specific experimental data for this compound is not publicly available.)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Ethyl Ester -CH3 | ~14 |
| Ethyl Ester -CH2- | ~60 |
| Aliphatic carbons (Piperidine, Arginine, Tetrahydroquinoline) | 20 - 60 |
| Aromatic carbons | 110 - 140 |
| Guanidinium carbon | ~157 |
| Amide and Ester Carbonyl carbons | 170 - 175 |
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. uni.lunih.gov For this compound, HRMS would provide an exact mass measurement with a high degree of accuracy. This experimental mass can then be compared to the theoretical mass calculated for the expected molecular formula (C₂₅H₃₃N₇O₄S). A close match between the experimental and theoretical masses would provide strong evidence for the correct molecular formula, confirming the presence of all the expected atoms in their correct numbers.
Table 3: High-Resolution Mass Spectrometry Data for this compound (Note: The theoretical exact mass is calculated based on the molecular formula. Experimental data would be obtained from an HRMS instrument.)
| Parameter | Value |
| Molecular Formula | C₂₅H₃₃N₇O₄S |
| Theoretical Exact Mass | 531.2315 g/mol |
| Expected Ion (M+H)⁺ | 532.2393 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. blogspot.com The IR spectrum of this compound would be expected to display characteristic absorption bands corresponding to its various functional groups. These would include the stretching vibrations of the N-H bonds in the amide and guanidinium groups, the C-H bonds of the aromatic and aliphatic regions, the strong absorption of the C=O bonds of the ester and amide functionalities, and the S=O stretching of the sulfonyl group. The presence of these specific bands provides corroborating evidence for the molecular structure. docbrown.infochemguide.co.ukorgchemboulder.com
Table 4: Characteristic Infrared Absorption Bands for this compound (Note: These are expected absorption ranges for the functional groups present in the molecule.)
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amide, Guanidinium) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=O Stretch (Ester) | ~1735 |
| C=O Stretch (Amide) | ~1650 |
| S=O Stretch (Sulfonyl) | 1300 - 1350 and 1140 - 1160 |
| C-N Stretch | 1000 - 1250 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are essential for separating the components of a mixture and are therefore vital for assessing the purity of a synthesized compound like this compound and for isolating it from any unreacted starting materials or byproducts.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of pharmaceutical compounds. gexinonline.comresearchgate.net A reversed-phase HPLC method would typically be developed for this compound. This would involve a stationary phase, such as a C18 column, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). By carefully optimizing the mobile phase composition, gradient, flow rate, and detection wavelength (typically in the UV region where the quinoline chromophore absorbs), a sharp, symmetrical peak for this compound can be achieved. nih.gov The purity of the sample is then determined by the percentage of the total peak area that is attributable to the main compound peak.
Table 5: Typical HPLC Parameters for Purity Assessment of this compound (Note: These are representative parameters for a reversed-phase HPLC method.)
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in Water) |
| Mobile Phase B | Acetonitrile or Methanol |
| Gradient | Optimized gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength corresponding to the absorbance maximum of the quinoline ring |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Argatroban has multiple chiral centers, and therefore, this compound can exist as different stereoisomers. blogspot.com Chiral chromatography is a specialized form of HPLC that is capable of separating enantiomers and diastereomers. nih.gov This is crucial for ensuring the stereochemical purity of the compound. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the different stereoisomers. Polysaccharide-based CSPs are commonly used for this purpose. The development of a chiral HPLC method would allow for the quantification of the desired stereoisomer and the detection and quantification of any unwanted stereoisomeric impurities.
Table 6: Considerations for Chiral Chromatography of this compound (Note: These are general considerations for developing a chiral separation method.)
| Parameter | Description |
| Chiral Stationary Phase | Selection of an appropriate CSP (e.g., polysaccharide-based) is critical for achieving separation. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., ethanol (B145695) or isopropanol). |
| Flow Rate | Optimized for the best balance of resolution and analysis time. |
| Temperature | Can influence the selectivity and resolution of the separation. |
| Detection | UV detection is commonly used. |
Gas Chromatography (GC) for Volatile Byproducts and Solvents
Gas Chromatography (GC) is an essential analytical technique in pharmaceutical manufacturing for the identification and quantification of residual volatile substances. In the context of this compound, which is an intermediate or impurity in the synthesis of Argatroban, GC is primarily employed to detect and measure residual solvents and potential volatile byproducts from the manufacturing process. The presence of these volatile organic impurities is strictly regulated by guidelines such as those from the International Council for Harmonisation (ICH), as they offer no therapeutic benefit and can pose safety risks. intertek.comthermofisher.com
The synthesis of complex molecules like Argatroban and its derivatives often involves multiple steps where various organic solvents are used for reactions and purification. chemicalbook.com Solvents such as ethanol, methanol, isopropanol, and methylene chloride may be present in trace amounts in the final intermediate. Headspace GC coupled with a Flame Ionization Detector (FID) is the most common and robust method for this analysis. shimadzu.comresearchgate.net This technique involves heating the sample in a sealed vial to allow volatile components to partition into the gas phase (headspace), which is then injected into the GC system for separation and detection. ptfarm.pl This minimizes contamination of the instrument and is suitable for a wide range of pharmaceutical materials. researchgate.net
The method allows for the separation of individual solvents based on their boiling points and interaction with the GC column, providing high specificity and sensitivity for quantification. ispub.com
Table 1: Representative Residual Solvents in Pharmaceutical Synthesis and their ICH Limits This table illustrates common solvents that could be analyzed by GC during the synthesis of pharmaceutical intermediates like this compound. The limits are based on ICH Q3C guidelines.
| Solvent | ICH Class | Concentration Limit (ppm) |
| Methanol | 2 | 3000 |
| Ethanol | 3 | 5000 |
| Isopropyl Alcohol | 3 | 5000 |
| Methylene Chloride | 2 | 600 |
| Toluene | 2 | 890 |
| Acetone | 3 | 5000 |
| Ethyl Acetate (B1210297) | 3 | 5000 |
Advanced Structural Studies
Advanced analytical methods are critical for a definitive understanding of a molecule's three-dimensional structure, which is intrinsically linked to its chemical properties and biological interactions.
X-ray Crystallography for Solid-State Conformation (if applicable)
X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's absolute conformation in the solid state.
While a specific crystal structure for the this compound impurity may not be publicly available, extensive crystallographic studies have been conducted on the parent compound, Argatroban. nih.gov Argatroban is administered as a mixture of (21R) and (21S)-diastereoisomers, and the structural analysis of these separated epimers has been crucial for understanding their physicochemical profiles. nih.gov These studies reveal the preferred conformations of the key structural motifs, such as the piperidine and tetrahydroquinoline ring systems. nih.gov
The insights gained from the crystallography of Argatroban are highly applicable to its ethyl ester derivative. The core stereochemistry and the conformation of the ring systems would be expected to be preserved. The primary structural difference—the presence of an ethyl ester group in place of a carboxylic acid—would mainly influence intermolecular interactions like hydrogen bonding, which could, in turn, affect the crystal packing. The formation of crystals in certain formulations of Argatroban has been observed, underscoring the importance of understanding its solid-state properties. nih.gov
Table 2: Illustrative Crystallographic Data for a Molecular Structure This table provides an example of the type of data obtained from an X-ray crystallography experiment. The values are representative and not specific to this compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 10.123 |
| b (Å) | 15.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1978.5 |
| Z (molecules/unit cell) | 4 |
| R-factor | 0.045 |
Circular Dichroism (CD) for Chiroptical Properties
Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. unimelb.edu.au Since this compound possesses multiple chiral centers, it is an optically active molecule, making it suitable for CD analysis.
The CD spectrum of a molecule provides a unique fingerprint that is highly sensitive to its stereochemical configuration and conformation in solution. Different diastereoisomers of a chiral compound will, by definition, produce distinct CD spectra. Therefore, CD spectroscopy would be an invaluable tool for:
Stereochemical Confirmation: Confirming the identity of a specific diastereomer of this compound.
Purity Analysis: Detecting the presence of other diastereomeric impurities.
Conformational Studies: Investigating how the molecule's conformation changes in response to different solvents or temperatures. unimelb.edu.au
While specific CD spectral data for this compound is not widely published, the principles of the technique confirm its applicability. Each diastereomer, due to its unique three-dimensional arrangement of chromophores (light-absorbing groups), would interact with polarized light differently, resulting in a characteristic spectrum of positive and negative peaks.
Table 3: Representative Circular Dichroism Spectral Data This table illustrates the type of data that would be generated in a CD experiment for two different diastereomers, showing how they would yield distinct spectra.
| Diastereomer | Peak Type | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| Diastereomer A | Maximum (Positive) | 225 | +15,000 |
| Minimum (Negative) | 250 | -10,000 | |
| Diastereomer B | Minimum (Negative) | 228 | -12,000 |
| Maximum (Positive) | 255 | +8,000 |
Biochemical Transformations and Stability of Argatroban Ethyl Ester
In Vitro Enzymatic Hydrolysis Pathways
The conversion of Argatroban (B194362) Ethyl Ester to its pharmacologically active form, Argatroban, is anticipated to occur primarily through enzymatic hydrolysis of the ethyl ester bond. This biotransformation is a critical step in the activation of the prodrug.
While specific studies on the esterase-mediated biotransformation of Argatroban Ethyl Ester are not extensively documented in publicly available literature, the hydrolysis of similar ester-containing prodrugs is well-characterized and provides a likely model. The enzymatic cleavage of the ethyl ester group is expected to be catalyzed by carboxylesterases (CES), which are ubiquitously present in the body, particularly in the liver, intestines, and plasma.
The two major carboxylesterases involved in the metabolism of xenobiotics are CES1 and CES2. For instance, the prodrug dabigatran (B194492) etexilate undergoes a two-step hydrolysis, with the ethyl ester moiety being hydrolyzed by CES1. nih.gov It is plausible that this compound is also a substrate for these enzymes, leading to its conversion to the active carboxylic acid, Argatroban. In vitro studies using human liver microsomes or purified recombinant human carboxylesterases would be necessary to definitively identify the specific enzymes responsible for this biotransformation and to characterize the kinetics of the reaction.
The primary and expected product of the enzymatic hydrolysis of this compound is Argatroban, the active pharmaceutical ingredient, and ethanol (B145695). The reaction can be represented as follows:
This compound + H₂O → Argatroban + Ethanol
Further metabolism of Argatroban itself has been studied, leading to the identification of a major metabolite designated as M1. nih.gov The formation of M1 from Argatroban suggests that once the ethyl ester is hydrolyzed, the resulting Argatroban molecule may undergo further metabolic transformations. The characterization of M1 and other potential metabolites would typically be achieved using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
While detailed studies on the degradation products of this compound are not available, extensive research has been conducted on the parent compound, Argatroban. Forced degradation studies on Argatroban have identified several degradation products under various stress conditions. nih.govresearchgate.net
Table 1: Known Degradation Products of Argatroban
| Degradation Product | Formation Condition |
|---|
This table summarizes the degradation products identified for the parent compound, Argatroban, under forced degradation conditions. The specific structures of DP-1 to DP-7 have been characterized in dedicated studies. researchgate.net
It is reasonable to hypothesize that under similar hydrolytic stress, this compound would first hydrolyze to Argatroban, which would then be susceptible to the formation of these known degradation products.
A comprehensive kinetic analysis of the ester cleavage of this compound in controlled biochemical environments would be essential to understand its activation profile. Such an analysis would involve determining key kinetic parameters like the Michaelis-Menten constant (K_m) and the maximum reaction velocity (V_max) for the esterase-mediated hydrolysis.
For example, studies on other ethyl ester prodrugs have quantified these parameters to predict their in vivo conversion rates. nih.gov A similar approach for this compound would involve incubating the compound with varying concentrations in the presence of a specific esterase and measuring the rate of Argatroban formation over time. The data would then be fitted to the Michaelis-Menten equation to determine the kinetic constants. The lack of publicly available studies on this compound prevents the presentation of specific kinetic data at this time.
Chemical Stability Under Diverse In Vitro Conditions
The chemical stability of this compound is a critical factor that influences its shelf-life, formulation development, and behavior in different physiological compartments before enzymatic conversion.
The stability of an ester is highly dependent on the pH of its environment. Ester hydrolysis can be catalyzed by both acids and bases. Based on the known stability of the parent compound, Argatroban, which shows significant degradation under acidic and alkaline conditions, it is expected that this compound would exhibit similar pH-dependent instability. nih.govresearchgate.net
In acidic conditions, the ester oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. In alkaline conditions, the hydroxide (B78521) ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to form the carboxylate and ethanol.
A pH-rate profile for this compound would typically show a U-shaped curve, with the lowest rate of hydrolysis occurring at a specific pH (usually between 4 and 5 for simple esters) and increasing rates at both lower and higher pH values. The specific degradation pathways at different pH values would likely lead to the formation of Argatroban and subsequently its known degradation products.
Table 2: Expected pH-Dependent Hydrolysis of this compound
| pH Condition | Expected Predominant Mechanism | Primary Hydrolysis Products |
|---|---|---|
| Acidic (pH < 4) | Specific acid catalysis | Argatroban, Ethanol |
| Neutral (pH ~7) | Water-mediated hydrolysis (slow) | Argatroban, Ethanol |
This table presents the generally expected mechanisms and products of ester hydrolysis under different pH conditions. Specific kinetic data for this compound is not available.
Forced degradation studies on the parent compound, Argatroban, have demonstrated its stability under thermal and photolytic stress conditions. nih.govresearchgate.net This suggests that the core structure of Argatroban is resistant to degradation by heat and light.
It is therefore anticipated that this compound would also exhibit good thermal and photolytic stability, particularly with respect to the core molecular structure. However, the ethyl ester bond itself could potentially be susceptible to thermal degradation at elevated temperatures, although this would likely require conditions more extreme than typical storage or physiological environments.
Oxidative Degradation Studies
Forced degradation studies are crucial in pharmaceutical development to understand the chemical stability of a drug substance. While specific oxidative degradation studies on this compound are not extensively available in publicly accessible literature, valuable insights can be drawn from the forced degradation studies conducted on the parent compound, Argatroban. These studies provide a foundational understanding of the molecule's behavior under oxidative stress.
In a comprehensive study, Argatroban was subjected to various stress conditions, including oxidative stress using hydrogen peroxide. acs.org The study revealed that Argatroban is susceptible to degradation under oxidative conditions. acs.org Seven novel degradation products were identified, isolated, and characterized using advanced analytical techniques such as NMR and LC-PDA-MS/Q-TOF. acs.org
The formation of these degradation products indicates that specific moieties within the Argatroban structure are prone to oxidation. While the ethyl ester group in this compound would likely remain stable under mild oxidative conditions, the core structure it shares with Argatroban would be expected to undergo similar degradation pathways. The primary sites of oxidation on the Argatroban molecule are likely the tetrahydroquinoline ring and other electron-rich centers. The presence of the ethyl ester would likely have a minimal impact on the susceptibility of these other sites to oxidative attack.
Below is a table summarizing the degradation products of Argatroban identified under various stress conditions, including oxidative stress. It is important to reiterate that these are degradation products of the parent drug, Argatroban, and are presented here to infer the potential oxidative degradation profile of this compound.
| Degradation Product | Stress Condition(s) |
| DP-1 | Acidic, Alkaline, and Peroxide Hydrolysis |
| DP-2 | Acidic and Alkaline Hydrolysis |
| DP-3 | Acidic and Alkaline Hydrolysis |
| DP-4 | Acidic and Peroxide Hydrolysis |
| DP-5 | Alkaline Hydrolysis |
| DP-6 | Alkaline Hydrolysis |
| DP-7 | Peroxide Hydrolysis |
This table is based on the degradation products of Argatroban as reported in forced degradation studies. acs.org
Theoretical Considerations of Prodrug Potential and Bioreversibility
The design of a prodrug, such as this compound, involves the chemical modification of a biologically active compound to improve its pharmacokinetic and pharmacodynamic properties. A key aspect of prodrug design is ensuring that the modification is reversible in vivo, allowing for the release of the active parent drug.
The use of an ester group is a common and effective strategy in prodrug design. uobabylon.edu.iq Esters are generally considered bio-labile moieties because they can be readily hydrolyzed in the body by ubiquitous esterase enzymes to release the active carboxylic acid and an alcohol. uobabylon.edu.iq This enzymatic cleavage is a critical step in the bioreversibility of an ester prodrug.
The rationale for using an ester as a bio-labile moiety is multifaceted:
Enzymatic Hydrolysis: The human body contains a variety of esterases, such as carboxylesterases, which are present in high concentrations in the liver, plasma, and other tissues. ebrary.net These enzymes efficiently catalyze the hydrolysis of ester bonds, leading to a predictable release of the parent drug. acs.orgebrary.net
Controllable Hydrolysis Rate: The rate of hydrolysis of an ester prodrug can be modulated by altering the steric and electronic properties of the alcohol and carboxylic acid components. uobabylon.edu.iq This allows for the fine-tuning of the drug's release profile.
Improved Physicochemical Properties: Esterification can mask polar functional groups, such as carboxylic acids, thereby increasing the lipophilicity of the drug molecule. nih.gov This can lead to improved membrane permeability and oral absorption. nih.gov
An ideal ester prodrug should possess a balance of stability and lability. It needs to be stable enough to withstand the chemical environment of the gastrointestinal tract and reach the site of absorption or action, yet labile enough to be efficiently cleaved by esterases to release the active drug. nih.gov
| Property of an Ideal Ester Prodrug | Rationale |
| Chemical Stability | Must be stable at various pH levels to survive transit through the gastrointestinal tract. nih.gov |
| Adequate Aqueous Solubility | Important for formulation and dissolution at the site of absorption. nih.gov |
| Good Transcellular Absorption | Increased lipophilicity from the ester group often enhances membrane permeability. nih.gov |
| Resistance to Pre-systemic Hydrolysis | Should ideally remain intact until after absorption to maximize bioavailability of the parent drug. nih.gov |
| Rapid and Quantitative Bioconversion | Efficient cleavage by esterases in the target tissue or systemic circulation to release the active drug. nih.gov |
Esterification is a key design principle employed to enhance the absorption and distribution of drugs that have suboptimal physicochemical properties. nih.gov The primary goal is often to transiently increase the lipophilicity of a polar drug to facilitate its passage across biological membranes, such as the intestinal epithelium. nih.govresearchgate.net
The core design principles for using esterification to improve drug absorption and distribution include:
Masking Polar Groups: Carboxylic acids and hydroxyl groups are polar and can form hydrogen bonds, which can hinder a drug's ability to cross lipid-rich biological membranes. nih.gov By converting these groups to esters, their polarity is reduced, and their ability to form hydrogen bonds is masked. nih.gov
Modulating Solubility: While increasing lipophilicity is often the primary goal, the choice of the ester group can also be used to modulate aqueous solubility. nih.gov For instance, the use of amino acid esters can introduce an ionizable group, which can improve solubility at certain pH values.
The successful design of an ester prodrug requires a careful balance of these principles. The ester must be lipophilic enough to enhance absorption but also have sufficient aqueous solubility to dissolve in the gastrointestinal fluids. Furthermore, the ester must be a good substrate for esterases to ensure the timely release of the active drug.
| Ester Promoieties | Effect on Drug Properties | Examples |
| Simple Alkyl Esters (e.g., Ethyl, Methyl) | Increases lipophilicity, masks polar groups. | Enalapril researchgate.net |
| Amino Acid Esters | Can improve solubility and may target specific transporters. | Valacyclovir |
| Glycolamide Esters | Can lead to very rapid hydrolysis in plasma. nih.gov | - |
| Phosphate Esters | Significantly increases aqueous solubility. | Fosphenytoin |
Based on a comprehensive review of scientific literature and patent databases, detailed in vitro biochemical activity profiling for the specific compound "this compound" is not publicly available. Research and pharmacological data focus almost exclusively on the active pharmaceutical ingredient, Argatroban.
Patent documentation reveals that ethyl ester forms of the molecule, such as ethyl (2R,4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate, serve as synthetic intermediates in the chemical manufacturing process of Argatroban. As precursors to the final active drug, these intermediates are not typically subjected to the rigorous in vitro characterization detailed in the requested outline (e.g., Ki value determination, selectivity profiling). The ethyl ester group is a temporary modification used during synthesis and is not present in the final, pharmacologically active compound.
Therefore, it is not possible to generate an article that adheres to the provided outline and quality standards using publicly available information focused solely on this compound. The extensive body of research on thrombin binding, selectivity, and structure-activity relationships pertains to the parent compound, Argatroban.
Molecular Interactions and in Vitro Biochemical Activity Profiling of Argatroban Ethyl Ester
Structure-Activity Relationship (SAR) Studies of the Ethyl Ester Moiety
Impact of Ester Group on Molecular Recognition and Inhibitory Potency
The molecular recognition of argatroban (B194362) by thrombin is a complex process involving multiple points of interaction. The L-arginine core of the molecule mimics the natural substrate of thrombin, fibrinogen, allowing it to bind to the catalytic site. The tetrahydroquinoline group provides additional hydrophobic interactions, and the piperidinecarboxylic acid moiety is understood to interact with a specific subsite within the enzyme's active site.
The conversion of the carboxylic acid to an ethyl ester in Argatroban Ethyl Ester fundamentally alters the chemical nature of this part of the molecule. The negatively charged carboxylate group, which is predominantly present at physiological pH, is replaced by a neutral ester group. This change has significant implications for the molecule's ability to form ionic bonds or hydrogen bonds with the thrombin active site. It is widely accepted in medicinal chemistry that such a modification at a key binding motif can drastically alter the inhibitory potency of a drug.
The expected impact of the ethyl ester group on the inhibitory potency of argatroban is summarized in the illustrative table below. It is important to note that this table is based on established principles of medicinal chemistry and SAR, as specific experimental data for this compound is not available.
| Compound | Modification | Expected Interaction with Thrombin | Predicted Inhibitory Potency (IC50) |
| Argatroban | Carboxylic Acid | Strong ionic and hydrogen bonding | High (nM range) |
| This compound | Ethyl Ester | Loss of key ionic/hydrogen bonding | Significantly lower (µM range or inactive) |
This table is illustrative and intended to demonstrate the expected impact of the esterification based on structure-activity relationship principles. Actual experimental values are not available in the reviewed literature.
Exploration of Substituent Effects on Biological Activity
The biological activity of a molecule can be further modulated by the introduction of different substituents. In the context of this compound, modifications could theoretically be made to the ethyl group of the ester. While no specific research on such modifications for this compound has been reported, general principles of medicinal chemistry can be applied to hypothesize potential effects.
The size and electronic properties of the alkyl group in the ester could influence the molecule's interaction with the thrombin active site.
Steric Effects: Increasing the size of the alkyl group (e.g., from ethyl to propyl or butyl) could introduce steric hindrance, potentially clashing with amino acid residues in the binding pocket and further reducing the already compromised inhibitory activity. Conversely, very small substituents might be tolerated but are unlikely to restore the lost potency.
Electronic Effects: The electronic nature of the substituent could have a minor influence on the reactivity of the ester carbonyl, but this is unlikely to compensate for the loss of the critical ionic interaction provided by the original carboxylic acid.
Physicochemical Properties: Altering the alkyl group would also change the lipophilicity of the molecule. An increase in lipophilicity might affect its solubility and cell permeability, but it is not expected to restore the specific binding interactions required for potent thrombin inhibition.
Theoretical and Preclinical Applications in Chemical Biology Research
Argatroban (B194362) Ethyl Ester as a Chemical Probe for Enzyme Studies
The structural characteristics of Argatroban Ethyl Ester make it a suitable chemical probe for interrogating the function and dynamics of enzymes, particularly proteases involved in the coagulation cascade.
Investigation of Protease Active Site Dynamics
As a derivative of Argatroban, a compound known to bind to the active site of thrombin, this compound can be employed to study the intricate dynamics of protease active sites. researchgate.netdrugbank.com The esterification of the carboxylic acid group in Argatroban alters its polarity and potentially its binding kinetics, providing a tool to probe the sensitivity of the active site to such modifications. By comparing the binding and inhibitory effects of Argatroban and its ethyl ester, researchers can gain insights into the specific interactions that govern substrate recognition and catalysis. Nuclear Magnetic Resonance (NMR) and X-ray crystallography studies with this compound could potentially elucidate conformational changes within the enzyme's active site upon ligand binding. nih.gov Such studies are crucial for understanding the allosteric regulation and catalytic mechanisms of serine proteases. nih.govnih.gov
Tool for Mechanistic Studies in Coagulation Pathways (in vitro models)
In vitro models of coagulation pathways are essential for understanding the complex series of enzymatic reactions that lead to blood clot formation. This compound can serve as a valuable tool in these models to dissect the roles of specific proteases. Its inhibitory action, likely targeting thrombin similarly to Argatroban, allows for the controlled modulation of the coagulation cascade. nih.govnih.gov By introducing this compound into in vitro clotting assays, researchers can study the downstream effects of thrombin inhibition on fibrin (B1330869) formation and the activation of other coagulation factors. nih.govnih.gov This allows for a detailed mechanistic investigation of the feedback loops and regulatory mechanisms within the coagulation pathway.
Scaffold for Novel Thrombin Inhibitor Design and Development
The core structure of this compound provides a versatile scaffold for the design and development of new and improved thrombin inhibitors. researchgate.net Its known interaction with thrombin serves as a starting point for rational drug design strategies. researchgate.net
Rational Design of Derivatives with Modified Pharmacological Profiles
Medicinal chemists can systematically modify the structure of this compound to create derivatives with altered pharmacological properties. For instance, modifications to the ethyl ester group could influence the compound's cell permeability, metabolic stability, and pharmacokinetic profile. The principles of rational design suggest that by altering specific functional groups, it is possible to fine-tune the potency, selectivity, and duration of action of the resulting inhibitors. nih.gov This approach allows for the development of a library of compounds with a range of activities, which can then be screened to identify candidates with optimal therapeutic potential.
Exploration of Structure-Based Drug Design Principles
Structure-based drug design relies on the three-dimensional structure of the target protein to guide the design of potent and selective inhibitors. nih.govijsdr.orgmdpi.com The known structure of thrombin in complex with inhibitors provides a blueprint for designing novel compounds based on the this compound scaffold. nih.gov Computational methods, such as molecular docking and molecular dynamics simulations, can be used to predict how modifications to the this compound structure will affect its binding to the thrombin active site. saromics.com This iterative process of design, synthesis, and testing allows for the optimization of inhibitor-target interactions, leading to the development of more effective and safer anticoagulant drugs. saromics.com
Development of Analytical Standards and Reference Materials
Use in Quality Control and Research Purity Assessment
This compound serves a critical function in the quality control (QC) and purity assessment of the active pharmaceutical ingredient (API), Argatroban. As a known related substance and potential process impurity, its presence and quantity must be meticulously monitored to ensure the safety and efficacy of the final drug product. In pharmaceutical research and manufacturing, this compound is utilized primarily as a reference standard. lgcstandards.comsynzeal.com
Reference standards are highly characterized compounds used as a benchmark for analytical tests. synzeal.com this compound, in this capacity, is essential for the validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC). gexinonline.comresearchgate.net These methods are developed to separate and quantify the main drug compound from any impurities, including the ethyl ester. By using a precisely weighed amount of the this compound reference standard, analysts can calibrate their instruments and accurately determine the concentration of this specific impurity in a given batch of Argatroban.
The development of a robust analytical method involves demonstrating specificity, linearity, accuracy, and precision. The availability of this compound as a reference material is fundamental to establishing these parameters. For instance, in method specificity, a solution containing Argatroban is spiked with this compound and other known impurities to ensure that the analytical method can resolve each compound distinctly. gexinonline.com
Regulatory bodies like the U.S. Food and Drug Administration (FDA) require stringent control over impurities in drug substances. fda.gov Stability studies, which assess how the quality of a drug substance varies over time under the influence of environmental factors, also rely on impurity reference standards like this compound to track the formation of degradants. synzeal.comfda.gov
Below is a table summarizing the key characteristics of this compound as a reference material.
| Property | Value |
| Compound Name | This compound |
| Synonym | Argatroban Impurity 3 |
| Molecular Formula | C25H40N6O5S |
| Molecular Weight | 536.69 g/mol |
| Typical Use | Impurity Reference Standard |
| Analytical Applications | Method Validation, Quality Control, Stability Studies |
Applications in Degradation Product Identification
The identification of degradation products is a crucial aspect of pharmaceutical development, providing insights into the stability of a drug molecule and helping to establish safe storage conditions and shelf-life. Forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis, are intentionally conducted to generate potential degradation products. nih.govresearchgate.net
While specific studies focusing solely on the formation of this compound as a degradation product are not extensively detailed in public literature, the general methodology for identifying Argatroban's degradants provides a clear framework for its potential identification. During the forced degradation of Argatroban, various novel degradation products (DPs) have been isolated and characterized. nih.govresearchgate.net The process involves subjecting Argatroban to stress conditions and then analyzing the resulting mixture using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
If this compound were to be formed during a degradation pathway, for instance, through a reaction with residual ethanol (B145695) under certain conditions, its identification would follow a systematic process. The unknown peak in the chromatogram corresponding to the potential ester would be isolated. Its structure would then be elucidated using advanced spectroscopic techniques. nih.govresearchgate.net
The characterization process typically involves:
Mass Spectrometry (MS/Q-TOF): To determine the exact mass of the molecule and its fragmentation patterns, which helps in proposing a chemical structure. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR studies are conducted to confirm the connectivity of atoms within the molecule, definitively identifying it as this compound. nih.govresearchgate.net
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. nih.gov
Once a degradation product like this compound is identified, it is often synthesized independently to confirm its structure and to be used as a reference marker for future quality control tests. nih.gov This ensures that routine analytical methods can detect and quantify its presence, should it appear as a degradant in future batches of Argatroban.
The table below outlines the typical stress conditions used in forced degradation studies of Argatroban, under which impurities like the ethyl ester could potentially be identified. nih.govresearchgate.net
| Stress Condition | Typical Reagents/Environment | Observed Degradation of Argatroban |
| Acid Hydrolysis | Hydrochloric Acid (HCl) | Significant Degradation |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | Significant Degradation |
| Oxidation | Hydrogen Peroxide (H₂O₂) | Significant Degradation |
| Thermal Stress | High Temperature | Stable |
| Photolytic Stress | Exposure to Light | Stable |
Advanced Research Directions for Argatroban Ethyl Ester Studies
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling provide powerful tools to investigate the nuanced, atom-level interactions of Argatroban (B194362) Ethyl Ester. These in silico methods are essential for rational drug design and for understanding the fundamental physicochemical properties that dictate the molecule's function.
While Argatroban Ethyl Ester is a precursor to the active drug, understanding its potential interactions with the target protein, thrombin, is vital for elucidating the structure-activity relationships of this inhibitor class. Ligand-protein docking is a computational method that predicts how a small molecule (ligand) binds to a receptor protein. mdpi.com
Docking analyses of molecules similar to Argatroban reveal that they bind directly to the catalytic site of thrombin. nih.gov These simulations highlight key interactions, such as those between the ligand and specific amino acid residues in the thrombin active site. For Argatroban, the positively charged guanidinyl group forms a critical salt bridge and hydrogen bonds with the negatively charged Asp189 residue in the S1 specificity pocket of thrombin. Although specific docking studies on this compound are not as prevalent in the literature, the binding mode is anticipated to be similar, with the ethyl ester group potentially influencing the molecule's orientation and interactions within the active site.
| Ligand Group | Thrombin Residue | Interaction Type |
|---|---|---|
| Guanidinyl Group | Asp189 | Hydrogen Bonding, Salt Bridge |
| Piperidine (B6355638) Ring | His57, Trp60D | Hydrophobic Interactions |
| Sulfonyl Group | Gly216 | Hydrogen Bonding |
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, tracking its movements and conformational changes over time. mdpi.com These simulations are used to assess the stability of the ligand-protein complex and to calculate the binding free energy, providing a quantitative measure of binding affinity. mdpi.commdpi.com
Quantum mechanical (QM) calculations are utilized to probe the electronic structure of this compound. These advanced computational methods provide insights into the molecule's electronic properties, such as its molecular orbital energies (HOMO and LUMO), electrostatic potential, and atomic charges, which are fundamental to its reactivity and intermolecular interactions. scispace.combohrium.com
An electrostatic potential map generated through QM calculations can identify electron-rich and electron-poor regions on the molecule's surface. This information is invaluable for predicting how this compound will interact with the thrombin active site and other molecules. Furthermore, QM methods can accurately determine the molecule's three-dimensional geometry and vibrational frequencies, which can be compared with experimental data for validation.
Development of Advanced Analytical Methodologies for Trace Analysis
The ability to detect and quantify this compound at trace levels is critical for ensuring the quality and purity of the final Argatroban drug product. The development of sophisticated analytical techniques is driven by the need for enhanced sensitivity and specificity, particularly when analyzing complex mixtures.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) stands as a premier technique for the trace analysis of this compound. nih.gov UHPLC employs columns with smaller particles, which results in sharper peaks, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. gexinonline.comresearchgate.net
When paired with HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, this method allows for precise mass measurements of the target molecule and its fragments. This high mass accuracy provides strong confidence in identifying this compound and distinguishing it from structurally similar impurities. nih.gov Tandem mass spectrometry (MS/MS) further provides a fragmentation pattern that serves as a structural fingerprint for the compound. nih.gov
| Parameter | Typical Condition |
|---|---|
| UHPLC Column | C18 Reversed-Phase (e.g., <2 µm particle size) |
| Mobile Phase | Gradient elution with acetonitrile (B52724) and water (containing formic acid) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Orbitrap or Time-of-Flight (TOF) |
| Detection Mode | Multiple Reaction Monitoring (MRM) for quantification |
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and quantification of molecules in solution. While generally less sensitive than mass spectrometry, NMR is highly quantitative and reproducible, making it ideal for analyzing complex mixtures containing this compound without requiring extensive sample purification. nih.govresearchgate.netmdpi.com
Advanced two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can resolve overlapping signals in a complex spectrum, allowing for the unambiguous assignment of proton (¹H) and carbon (¹³C) resonances of this compound. mdpi.com Moreover, quantitative NMR (qNMR) can be used for the precise determination of the purity and concentration of this compound by comparing its signal integrals to that of a certified internal standard. rsc.org
Exploring Alternative Biotransformation Pathways and Bio-conjugation Strategies
Advanced research into this compound is exploring novel avenues beyond its primary metabolic pathways, focusing on its stability and potential for targeted therapeutic applications. These investigations aim to understand its behavior under various physiological conditions and to conceptualize advanced delivery mechanisms.
Investigation of Non-Enzymatic Degradation under Biological Conditions
The primary biotransformation of argatroban is known to be an enzymatic process occurring in the liver, involving hydroxylation and aromatization of the tetrahydroquinoline ring. drugbank.commhmedical.com However, understanding the potential for non-enzymatic degradation of its prodrug, this compound, is crucial for a complete stability profile.
Research into the stability of argatroban itself provides foundational insights. A study demonstrated that argatroban is stable in citrated whole blood for at least 24 hours at room temperature, with no significant change in concentration. nih.gov This finding suggests that spontaneous, non-enzymatic degradation in blood plasma is minimal over this period.
For this compound, the key non-enzymatic degradation pathway of concern would be the hydrolysis of the ester bond to yield the active argatroban molecule and ethanol (B145695). This reaction is generally pH-dependent. Under physiological conditions (pH ~7.4), ester hydrolysis can occur, but the rate is typically slow without enzymatic catalysis. Carboxylesterases are the primary enzymes responsible for activating ester prodrugs in the body. core.ac.uk The stability of this compound in biological buffers lacking these enzymes would be a key area of investigation. While specific data on the non-enzymatic hydrolysis rate of this compound is not extensively published, the known hepatic metabolism of the active drug suggests that non-enzymatic pathways are not the primary route of clearance or activation. nih.govblogspot.com
Future studies could involve incubating this compound in various biological matrices and buffers at physiological temperature and pH to quantify the rate of spontaneous hydrolysis. This would help differentiate between enzymatic activation and non-enzymatic chemical degradation, providing a clearer picture of the compound's intrinsic chemical stability.
Potential for Targeted Delivery System Conjugation (Theoretical)
The conjugation of small-molecule drugs to targeted delivery systems, such as nanoparticles, is a rapidly advancing field aimed at increasing therapeutic efficacy and reducing systemic exposure. mdpi.com For this compound, such a strategy remains theoretical but holds potential for specific clinical applications where localized anticoagulation is desired.
A theoretical targeted delivery system for this compound could involve its conjugation to a nanoparticle carrier designed to accumulate at sites of thrombosis or vascular injury.
Conceptual Framework for a Targeted System:
Carrier: Biodegradable polymeric nanoparticles could serve as the carrier, offering advantages like controlled drug release and biocompatibility. mdpi.com
Conjugation Chemistry: this compound possesses functional groups, such as the carboxylic acid (once the ester is hydrolyzed) or secondary amines, that could be used for covalent attachment to a nanoparticle surface. A linker molecule, potentially one that is cleavable by enzymes specifically present at the target site (e.g., thrombin itself), could be employed. This would ensure that the active drug is released predominantly where it is needed.
Targeting Moiety: The surface of the nanoparticle could be decorated with ligands that bind to markers of thrombosis or vascular injury. For example, antibodies or peptides that target activated platelets (e.g., targeting the GPIIb/IIIa receptor) or fibrin (B1330869) could be used to direct the nanoparticle to the clot.
The primary challenge in this theoretical approach is maintaining the anticoagulant's activity post-conjugation and ensuring its timely release. The conjugation strategy must not interfere with the molecule's ability to bind to the active site of thrombin. wikipedia.org Furthermore, the pharmacokinetics of the nanoparticle system would need to be carefully optimized to ensure it circulates long enough to reach the target site before being cleared from the body.
Innovations in this compound Synthesis for Enhanced Yields or Reduced Environmental Impact
One of the key challenges in argatroban synthesis is controlling the stereochemistry at the (2R,4R) positions of the 4-methyl-2-piperidine carboxylic acid moiety. researchgate.netnih.govresearchgate.net Traditional methods often produce a mixture of diastereomers that require difficult separation, leading to lower yields of the desired product. nih.govresearchgate.net
Diastereoselective Hydrogenation: A significant innovation is the use of transition metal-based complexes for the diastereoselective hydrogenation of a 4,5-dehydropiperidine precursor. researchgate.net Research has shown that using a Mandyphos/rhodium complex as a catalyst can achieve high diastereoselectivity, preferentially forming the desired (2R,4R) isomer of the ethyl ester intermediate. researchgate.net This approach simplifies the purification process and enhances the yield of the correct stereoisomer.
Improved Coupling and Purification Methods: Patents describe synthetic routes aimed at obtaining the key intermediate, ethyl (2R,4R)-1-[(2S)-2-amino-5-[[imino(nitroamino)methyl]amino]-1-oxopentyl]-4-methylpiperidine-2-carboxylate, with high yields and purity. google.comgoogle.com These methods focus on optimizing the peptide coupling step and the subsequent purification. One approach seeks to avoid the use of highly toxic substances like alkyl chloroformates by using alternative coupling agents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT). google.com This not only improves the safety profile of the synthesis but can also lead to cleaner reactions and higher yields.
The table below summarizes various approaches documented in the synthesis of argatroban and its ethyl ester intermediates, highlighting the focus on improving efficiency and safety.
| Synthetic Step/Method | Innovation/Focus | Reported Outcome/Goal | Reference(s) |
| Precursor Synthesis | Diastereoselective hydrogenation of a dehydropiperidine precursor using a Mandyphos/rhodium catalyst. | High diastereoselectivity for the (2R,4R)-4-methylpipecolate intermediate. | researchgate.net |
| Peptide Coupling | Use of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) as a coupling agent. | Avoids the use of highly toxic alkyl chloroformates, potentially improving safety and yield. | google.com |
| Overall Process | Synthesis from 4-methylpiperidine (B120128) in seven steps. | Involves separation of diastereomers after condensation. | nih.govresearchgate.net |
| Intermediate Purification | Development of methods for high-yield obtainment of the ethyl (2R,4R)-1-[(2S)-2-amino...]-4-methylpiperidine-2-carboxylate intermediate. | Aims to reduce costs and increase yields by preventing the need for resolution of the pipecolic intermediate. | google.com |
These ongoing refinements in the synthesis of this compound and related intermediates are crucial for making the production of argatroban more economically viable and environmentally sustainable.
Q & A
Q. What are the optimal methodologies for synthesizing and characterizing Argatroban Ethyl Ester in a laboratory setting?
Synthesis of this compound can employ phase-transfer catalysis, a method validated for analogous esters, to enhance reaction efficiency and yield . Post-synthesis, characterization should include:
- Spectroscopic analysis (NMR, IR) to confirm structural integrity.
- Chromatographic techniques (HPLC, LC-MS) to assess purity and isolate impurities.
- Melting point determination to validate crystalline consistency (e.g., as in cysteine ethyl ester protocols) .
Documentation should align with primary literature standards, including raw data appendices and processed data in results sections .
Q. Which standardized assays are recommended for evaluating this compound’s anticoagulant activity in vitro?
- Activated Partial Thromboplastin Time (aPTT) : Correlate clotting times with therapeutic ranges (1.5–3x baseline aPTT) to monitor anticoagulant efficacy .
- ROTEM® INTEM Analysis : Provides real-time viscoelastic clotting profiles, showing linear correlation with aPTT (r=0.99) and non-linear relationships with drug concentration (r=1) .
- Dose-response curves : Quantify potency (EC50) and maximal effect (Emax) using nonlinear regression models.
Q. What strategies are effective for assessing the pharmacokinetic profile of this compound in preclinical models?
- Bioavailability optimization : Leverage esterification to enhance intestinal absorption, as seen in arginine derivatives, via permeability assays (e.g., Caco-2 cell monolayers) .
- Pharmacokinetic modeling : Use non-compartmental analysis to calculate AUC, half-life, and clearance. Validate with tandem mass spectrometry (LC-MS/MS) for precision .
Advanced Research Questions
Q. How can researchers address variability in experimental outcomes when studying this compound’s mechanism of action?
- Systematic error minimization : Standardize reagent batches (e.g., aPTT reagents) and calibrate instruments (ROTEM®) to reduce inter-lab variability .
- Multi-model validation : Cross-validate findings using complementary assays (e.g., thrombin generation assays alongside aPTT) to confirm mechanistic consistency.
- Meta-analysis : Aggregate data from heterogeneous studies to identify confounding variables (e.g., plasma donor health status) .
Q. What experimental design principles should guide studies exploring novel therapeutic applications of this compound?
- FINER criteria : Ensure studies are F easible (adequate sample size), N ovel (e.g., neuroprotective effects in oxidative stress models), and R elevant (clinical translatability) .
- Dose-ranging protocols : Include subtherapeutic, therapeutic, and supratherapeutic doses to identify efficacy-toxicity thresholds.
- Blinded randomization : Mitigate bias in animal or cell-based studies, particularly when evaluating long-term outcomes .
Q. What statistical approaches are suitable for analyzing non-linear correlations between this compound concentration and clotting parameters?
- Nonlinear regression : Fit data to sigmoidal (e.g., log-logistic) or polynomial models to quantify concentration-response relationships .
- Multivariate analysis : Account for covariates like baseline aPTT or platelet count using ANCOVA.
- Uncertainty quantification : Report 95% confidence intervals and p-values for model parameters, adhering to journal standards for transparency .
Q. How should ethical considerations be integrated into preclinical research involving this compound?
- Animal welfare compliance : Follow ARRIVE guidelines for humane endpoints, anesthesia, and sample size minimization .
- Data integrity : Avoid selective reporting by pre-registering protocols (e.g., on Open Science Framework) and sharing raw data .
- Conflict of interest disclosure : Declare funding sources (e.g., institutional vs. industry grants) in author statements .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
